4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde. The benzamide moiety can be introduced via an amide coupling reaction using a carboxylic acid derivative and an amine. The sulfonamide group is then added through a sulfonylation reaction using a sulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide and benzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- 4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)aniline
Uniqueness
4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Its combination of a benzamide core with sulfonamide and benzothiazole moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-27(15-16-7-5-4-6-8-16)34(29,30)18-11-9-17(10-12-18)23(28)26-24-25-21-19(31-2)13-14-20(32-3)22(21)33-24/h4-14H,15H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBODZUKCNAFULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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